N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 428840-15-7
VCID: VC6395532
InChI: InChI=1S/C17H14N2O3/c20-16(18-11-13-7-4-10-22-13)17(21)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,18,20)(H,19,21)
SMILES: C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide

CAS No.: 428840-15-7

Cat. No.: VC6395532

Molecular Formula: C17H14N2O3

Molecular Weight: 294.31

* For research use only. Not for human or veterinary use.

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide - 428840-15-7

Specification

CAS No. 428840-15-7
Molecular Formula C17H14N2O3
Molecular Weight 294.31
IUPAC Name N-(furan-2-ylmethyl)-N'-naphthalen-1-yloxamide
Standard InChI InChI=1S/C17H14N2O3/c20-16(18-11-13-7-4-10-22-13)17(21)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,18,20)(H,19,21)
Standard InChI Key LDANCNUGGDSEJY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide features a central oxalamide bridge (NHC(=O)C(=O)NH-\text{NH}-\text{C}(=\text{O})-\text{C}(=\text{O})-\text{NH}-) connecting two distinct moieties:

  • Furan-2-ylmethyl group: A five-membered oxygen-containing heterocycle substituted at the C2 position with a methylene linker.

  • Naphthalen-1-yl group: A fused bicyclic aromatic system attached via the nitrogen atom at the 1-position.

The compound’s SMILES notation (C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3\text{C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3}) and InChIKey (LDANCNUGGDSEJY-UHFFFAOYSA-N\text{LDANCNUGGDSEJY-UHFFFAOYSA-N}) confirm its stereoelectronic configuration .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular weight294.30 g/mol
XLogP3 (lipophilicity)2.7
Hydrogen bond donors2
Hydrogen bond acceptors5

The moderate lipophilicity (XLogP3 = 2.7) suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse formulation strategies .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, the synthesis likely involves:

  • Oxalamide formation: Condensation of furan-2-ylmethylamine with naphthalen-1-ylamine using oxalyl chloride or diethyl oxalate under inert conditions.

  • Purification: Chromatographic techniques (e.g., silica gel column) to achieve >97% purity, as commercial suppliers emphasize high-precision manufacturing .

Industrial Production

Hangzhou MolCore BioPharmatech Co., Ltd., a leading supplier, produces the compound under ISO-certified conditions, highlighting its role as a critical intermediate in active pharmaceutical ingredient (API) development .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its dual aromatic systems for target engagement .

Materials Science

Its rigid structure and π-conjugated system make it a candidate for organic semiconductors and non-linear optical materials.

Comparative Analysis with Structural Analogs

The table below contrasts N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide with related oxalamides:

Compound NameCAS NumberMolecular WeightKey Features
N1,N2-Bis(2-methylnaphthalen-1-yl)oxalamide2072108-77-9368.4 g/molSymmetric naphthalene substitution
N1-(Furan-2-ylmethyl)-N2-(thiophen-2-yl)oxalamide2034499-38-0344.4 g/molThiophene replaces naphthalene

The naphthalene moiety in N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide enhances aromatic stacking compared to thiophene analogs, potentially improving binding affinity in drug design .

Future Research Directions

  • Target identification: High-throughput screening to map protein interactions.

  • Structure-activity relationships (SAR): Modifying the furan/naphthalene ratio to optimize pharmacokinetics.

  • Formulation development: Nanoencapsulation to enhance bioavailability.

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